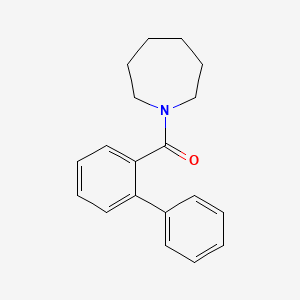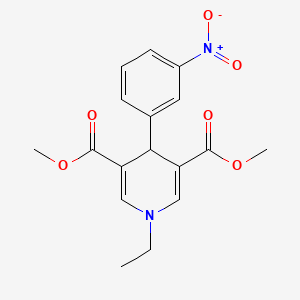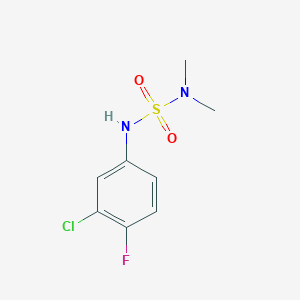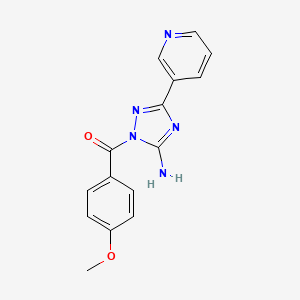
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine, also known as DMMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用机制
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine acts as a potent inhibitor of monoamine oxidase (MAO), an enzyme that catalyzes the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine can increase the levels of these neurotransmitters in the brain, leading to various physiological effects.
Biochemical and Physiological Effects:
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects, including antidepressant, anxiolytic, and analgesic effects. It has also been shown to have antioxidant and anti-inflammatory properties, which can be useful in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
实验室实验的优点和局限性
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine has several advantages as a research tool, including its high purity and stability, as well as its ability to selectively inhibit MAO. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several potential future directions for research on 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine, including the development of new synthetic methods, the synthesis of new bioactive compounds based on 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine, and the investigation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine and its potential side effects and toxicity.
Conclusion:
In conclusion, 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine is a unique and versatile compound that has been widely used in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine is needed to fully understand its potential as a research tool and therapeutic agent.
合成方法
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine can be synthesized using various methods, including the reaction of 2-methoxybenzylamine with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine as a white solid with a high yield and purity. Other methods of synthesis include the reaction of 2-methoxybenzylamine with 2,4-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride.
科学研究应用
1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine has been extensively used in scientific research due to its potential applications in various fields. It has been used as a ligand for the synthesis of metal complexes, which can be used as catalysts in organic reactions. 1-(2,4-dimethylbenzoyl)-4-(2-methoxyphenyl)piperazine has also been used as a starting material for the synthesis of various bioactive compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents.
属性
IUPAC Name |
(2,4-dimethylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-8-9-17(16(2)14-15)20(23)22-12-10-21(11-13-22)18-6-4-5-7-19(18)24-3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMINENVABQTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)





![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)


